N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.297. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research on furan and isoxazole derivatives highlights their importance in organic synthesis and the development of heterocyclic compounds. For example, furazan (1,2,5-oxadiazole) derivatives have been synthesized from benzoylnitromethane and dipolarophiles, indicating the versatility of furan-based compounds in generating new molecular structures with potential applications ranging from materials science to drug discovery (Cecchi et al., 2006). Similarly, benzofuroxans have been studied for their pharmacological properties, including antimicrobial and anticancer effects, showcasing the therapeutic potential of furan-containing heterocycles (Cerecetto & Porcal, 2005).
Medicinal Chemistry and Drug Design
Furoxan and benzofuroxan derivatives have been explored for their biological activities. These compounds are recognized for their roles in medicinal chemistry, particularly in the development of hybrid compounds that combine furoxan or benzofuroxan moieties with classical drug motifs. This research direction aims at creating new anti-ulcer drugs, calcium channel modulators, and vasodilator derivatives, underscoring the potential of furan and isoxazole frameworks in therapeutic applications (Cerecetto & Porcal, 2005).
Material Science and Corrosion Inhibition
Furan derivatives have also been investigated for their applicability beyond pharmaceuticals, such as in material science. Amino acid compounds incorporating furan motifs have been studied as eco-friendly corrosion inhibitors for steel, indicating the potential of these compounds in industrial applications (Yadav, Sarkar, & Purkait, 2015). This research demonstrates the diverse utility of furan-containing compounds in protecting materials from degradation.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15(16(21)18-14-6-8-23-19-14)17-9-11-1-3-12(4-2-11)13-5-7-22-10-13/h1-8,10H,9H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPFGDYAGQVEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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